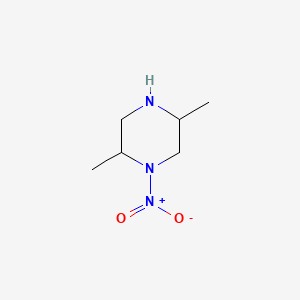

Piperazine, 2,5-dimethyl-1-nitro-

Description

Contextual Significance within Substituted Piperazine (B1678402) Chemistry

The significance of Piperazine, 2,5-dimethyl-1-nitro- is best understood by examining the historical and structural context of piperazine derivatives and the specific chemical modifications it embodies.

Historical Overview of Piperazine Derivatives in Chemical Synthesis

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is a foundational structure in medicinal chemistry and materials science. slideshare.netwikipedia.org Its derivatives are integral to a wide array of pharmaceuticals, exhibiting a range of biological activities. nih.govresearchgate.net The versatility of the piperazine ring allows for extensive modification, leading to the development of numerous bioactive molecules. nih.gov Historically, the synthesis of piperazine derivatives has been a subject of intense research, with various methods developed to introduce substituents onto the ring, thereby tuning the molecule's properties for specific applications. nih.govmdpi.com

N-Nitration and Alkyl Substitution Patterns in Heterocyclic Systems

The introduction of a nitro group onto a nitrogen atom (N-nitration) and the addition of alkyl groups are key synthetic strategies in heterocyclic chemistry. N-nitration can significantly alter the electronic properties and reactivity of the parent molecule. wikipedia.org Alkyl substitution, such as the dimethyl groups in Piperazine, 2,5-dimethyl-1-nitro-, influences the compound's steric and electronic characteristics, which can in turn affect its biological activity and physical properties. nih.govnih.gov The combination of both N-nitration and alkyl substitution on the piperazine ring creates a unique chemical entity with specific reactivity and potential applications.

Structural Relationship to Key Piperazine Scaffolds

Piperazine, 2,5-dimethyl-1-nitro- is structurally related to several key piperazine scaffolds. The core is the 2,5-dimethylpiperazine (B91223) moiety, which exists as cis and trans isomers. nist.gov This substitution pattern is a variation of the broader class of N-alkylated piperazines, which are often synthesized through reactions with alkyl halides or reductive amination. mdpi.comambeed.com The addition of the nitro group at the 1-position further differentiates it from more common piperazine derivatives, such as those with aryl, acyl, or different alkyl substituents. mdpi.com It is also distinct from dinitroso- or dinitro-piperazine derivatives where both nitrogen atoms are substituted. ontosight.ai

Evolution of Research Perspectives on Nitro-Substituted Aliphatic Heterocycles

The study of nitro-substituted aliphatic heterocycles, including Piperazine, 2,5-dimethyl-1-nitro-, has evolved with advancements in synthetic methodologies and a deeper understanding of the nitro group's role in organic chemistry.

Historical Trends in Organic Nitration Methodologies

The nitration of organic compounds is a fundamental reaction in organic chemistry, with its roots in the 19th century for the production of nitroaromatics. numberanalytics.comnumberanalytics.com Initially, methods often involved harsh conditions, such as the use of mixed acid (a combination of nitric and sulfuric acids). numberanalytics.comrushim.ru Over time, a wider range of nitrating agents and milder reaction conditions have been developed, expanding the scope of nitration to a more diverse set of molecules, including aliphatic heterocycles. wikipedia.orgorganic-chemistry.org The development of methods for N-nitration, specifically, has been crucial for accessing compounds like Piperazine, 2,5-dimethyl-1-nitro-.

Development of Synthetic Strategies for N-Nitro Compounds

The synthesis of N-nitro compounds presents unique challenges due to the potential for side reactions and the energetic nature of the products. nih.gov Strategies for the synthesis of N-nitro compounds often involve the use of specific nitrating agents that are effective for N-nitration as opposed to C-nitration. wikipedia.org Research in this area has focused on developing selective and efficient methods for introducing the nitro group onto a nitrogen atom within a heterocyclic ring. nih.gov The reactivity of the nitro group itself makes these compounds versatile intermediates in further synthetic transformations, as the nitro group can be reduced to an amino group or participate in various other reactions. mdpi.com

Compound Data

Research Trajectories and Unexplored Domains Pertaining to Piperazine, 2,5-dimethyl-1-nitro-

The study of Piperazine, 2,5-dimethyl-1-nitroso- is evolving, with current research paving the way for new avenues of investigation while also highlighting areas that remain largely uncharted.

Current Research Trajectories

Contemporary research on Piperazine, 2,5-dimethyl-1-nitroso- and related N-nitrosamines is concentrated on several key areas:

Advanced Analytical Detection: A significant research trajectory is the development of highly sensitive and selective analytical methods for the detection and quantification of N-nitrosamines at trace levels. scholaris.ca Given their potential toxicity, regulatory bodies often set stringent limits on their presence in pharmaceuticals, food, and water. nih.gov This has spurred innovation in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry has been effectively used to quantify polar nitrosamines like N-nitrosopiperazine in complex matrices such as treated wastewater. scholaris.ca

| Analytical Technique | Matrix | Key Findings | Reference |

| HILIC-MS/MS | Treated Wastewater | Achieved a method limit of quantification (MLOQ) of 0.25 µg/L for N-nitrosopiperazine. scholaris.ca | scholaris.ca |

| LC-HRMS | Pharmaceutical Drugs | Developed by the US FDA for the detection and quantification of eight different N-nitrosamine impurities. nih.gov | nih.gov |

| GC-MS/MS | Various (e.g., ARB drugs) | Utilized for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jp | pmda.go.jp |

Toxicological Assessment and Risk Analysis: A major focus of current research is to accurately determine the carcinogenic potential of specific nitrosamines. Historically, the risk assessment for many nitrosamines has relied on data from structurally related compounds or a class-based approach. usp.org However, there is a significant push towards generating substance-specific data to derive more accurate acceptable intake (AI) limits. usp.org For the broader class of N-nitrosopiperazines, discussions are ongoing regarding the robustness of existing toxicological data and the appropriate use of read-across approaches for risk assessment. usp.org

Formation and Mitigation Studies: Research is actively exploring the chemical pathways through which N-nitrosamines like Piperazine, 2,5-dimethyl-1-nitroso- are formed. These compounds can be generated when a secondary or tertiary amine reacts with a nitrosating agent (e.g., nitrous acid, which can be formed from nitrites in acidic conditions). pmda.go.jp This is particularly relevant in pharmaceutical manufacturing, where certain solvents, reagents, or degradation products can serve as amine precursors. nih.gov Understanding these formation mechanisms is crucial for developing effective mitigation strategies, such as using scavengers for nitrosating agents or modifying manufacturing processes.

Unexplored Domains

Despite the progress, several areas concerning Piperazine, 2,5-dimethyl-1-nitroso- remain underexplored:

Metabolic Fate and Biotransformation: While the genotoxicity of many N-nitrosamines is linked to their metabolic activation, the specific metabolic pathways for Piperazine, 2,5-dimethyl-1-nitroso- are not well-defined. Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are needed to fully understand its toxicological profile and mechanism of action within a biological system.

Stereoisomer-Specific Activity: The precursor, 2,5-dimethylpiperazine, exists as cis and trans isomers. nist.govgoogle.com Consequently, Piperazine, 2,5-dimethyl-1-nitroso- can also exist as different stereoisomers. It is a largely unexplored domain whether these isomers exhibit different chemical reactivities, rates of formation, or toxicological potencies. Research into the synthesis and separate biological evaluation of each isomer could provide more nuanced insights into its risk profile.

Environmental Degradation Pathways: While methods exist to detect nitrosamines in the environment, the specific processes governing the environmental fate and degradation of Piperazine, 2,5-dimethyl-1-nitroso- are not fully understood. Research into its photolytic, hydrolytic, and microbial degradation could reveal its persistence and potential for transformation into other harmful or benign compounds in natural ecosystems.

Advanced Oxidation and Remediation Technologies: The development of targeted technologies for the selective degradation and removal of Piperazine, 2,5-dimethyl-1-nitroso- from water and industrial effluents is an emerging field. Investigating the efficacy of advanced oxidation processes (AOPs), catalytic reduction, or bioremediation could lead to more efficient and cost-effective environmental remediation strategies.

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O2 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2,5-dimethyl-1-nitropiperazine |

InChI |

InChI=1S/C6H13N3O2/c1-5-4-8(9(10)11)6(2)3-7-5/h5-7H,3-4H2,1-2H3 |

InChI Key |

FKMRRGZEZRXMMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(CN1[N+](=O)[O-])C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperazine, 2,5 Dimethyl 1 Nitro and Its Analogs

Stereoselective Synthesis of 2,5-Dimethylpiperazine (B91223) Core Structures

The spatial arrangement of the two methyl groups on the piperazine (B1678402) ring, either cis or trans, profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, developing synthetic routes that can selectively produce a single stereoisomer is of paramount importance.

Cyclization Pathways from Chiral Precursors

A robust strategy for establishing the stereochemistry of the 2,5-dimethylpiperazine ring involves the use of readily available chiral starting materials, such as amino acids. Alanine (B10760859), with its inherent chirality, serves as a logical and common precursor for the synthesis of 2,5-dimethylpiperazine. One established method involves the dimerization of alanine to form a 2,5-diketopiperazine (a cyclic dipeptide), specifically cyclo(Ala-Ala). This intermediate can then be reduced to yield 2,5-dimethylpiperazine. The stereochemistry of the final product is dictated by the chirality of the starting alanine. For instance, the cyclization of L-alanine primarily yields cis-2,5-dimethylpiperazine-3,6-dione, which upon reduction, would lead to cis-2,5-dimethylpiperazine.

Another powerful approach utilizes the regioselective ring-opening of chiral aziridines derived from amino acids. researchgate.netrsc.org For example, an N-tosylated aziridine (B145994) derived from an amino acid can be opened by an α-amino acid methyl ester hydrochloride, followed by a Mitsunobu cyclization to construct the piperazine ring. researchgate.net This method provides an efficient route to enantiomerically pure cis-2,5-disubstituted chiral piperazines. researchgate.net The key to this strategy is the highly regioselective nature of the aziridine ring-opening, which sets the stereochemistry at one of the chiral centers, while the second is provided by the amino acid nucleophile.

A classic, albeit less stereoselective, industrial method involves the cyclization of 2-aminopropanol-1 in the presence of a Raney nickel catalyst under hydrogen pressure. google.com This process theoretically requires two moles of the amino alcohol to form one mole of 2,5-dimethylpiperazine and typically results in a mixture of cis and trans isomers. google.com Separation of these isomers can then be achieved through methods like recrystallization. google.com

| Starting Material | Key Reaction | Product Stereochemistry | Reference |

| L-Alanine | Dimerization and reduction | Primarily cis | nih.gov |

| Amino acid-derived chiral aziridine | Regioselective ring-opening and cyclization | cis | researchgate.netrsc.org |

| 2-Aminopropanol-1 | Catalytic cyclization | Mixture of cis and trans | google.com |

Diastereoselective and Enantioselective Approaches to 2,5-Dimethylpiperazine Derivatives

Beyond using chiral pool precursors, significant progress has been made in developing catalytic diastereoselective and enantioselective methods. These approaches offer greater flexibility and efficiency in accessing a wider range of substituted piperazine analogs.

Palladium-catalyzed hydroamination has emerged as a potent tool for the diastereoselective synthesis of substituted piperazines. For instance, a highly diastereoselective intramolecular hydroamination of aminoalkenes can produce trans-2,6-disubstituted piperazines with excellent selectivity. The substrates for this reaction are readily prepared from chiral amino acids. rsc.org While this specific example yields a 2,6-disubstituted pattern, the underlying principles of controlling diastereoselectivity through catalyst and substrate design are directly applicable to the synthesis of 2,5-disubstituted analogs.

For enantioselective synthesis, methods that directly functionalize the piperazine ring are highly valuable. One such method is the asymmetric lithiation of an N-Boc protected piperazine using s-butyllithium in the presence of a chiral ligand like (-)-sparteine. This approach allows for the direct introduction of a substituent at the α-position in a highly enantioselective manner, providing access to a single stereoisomer. rsc.org

Furthermore, the catalytic asymmetric allylic alkylation of piperazin-2-ones has been developed to create α,α-disubstituted piperazin-2-ones with high enantiomeric excess. nih.gov These intermediates can then be reduced to the corresponding gem-disubstituted piperazines, showcasing a powerful method for generating stereochemically complex piperazine scaffolds. nih.gov

N-Nitration Strategies for Piperazine Derivatives

Once the stereochemically defined 2,5-dimethylpiperazine core is obtained, the subsequent challenge lies in the selective introduction of a nitro group onto one of the nitrogen atoms.

Mechanistic Investigations of Nitration Reactions on Secondary Amines

The N-nitration of secondary amines like 2,5-dimethylpiperazine is a complex process. The ease of nitration is inversely related to the basicity of the amine. researchgate.net The reaction typically proceeds through the attack of the nucleophilic nitrogen atom on an electrophilic nitrating species. In reactions involving nitrogen dioxide (NO₂), a proposed mechanism involves the initial formation of a hydrogen-bonded intermediate between the amine and nitrous acid (HONO), which is formed from NO₂. nih.gov This is followed by the formation of an aminyl radical, which then reacts with NO₂ to form the N-nitramine. nih.gov Dimers of NO₂ (N₂O₄) and the product of NO and NO₂ (N₂O₃) can also act as nitrating agents by directly attacking the lone pair of electrons on the amine's nitrogen atom. nih.gov

A common side reaction during nitration is nitrosation, which leads to the formation of N-nitrosamines. researchgate.net This becomes more prevalent as the conditions for nitration become more difficult, for example, with more basic amines. researchgate.net

Optimization of Reaction Conditions for Selective Mono-Nitration

Achieving selective mono-nitration of a disubstituted piperazine is challenging due to the presence of two reactive secondary amine sites. Direct nitration often leads to a mixture of mono-nitrated, di-nitrated, and unreacted starting material. The symmetry of 2,5-dimethylpiperazine simplifies this slightly, as there is only one possible mono-nitro product. However, preventing di-nitration requires careful control of reaction conditions.

One strategy to achieve mono-substitution is to use a protecting group on one of the nitrogen atoms. However, this adds extra steps to the synthesis. A more direct approach involves the careful choice of nitrating agent and reaction conditions. Agents such as nitric acid in acetic anhydride (B1165640) are commonly used for the N-nitration of secondary amines. researchgate.net However, for less reactive amines, a catalyst may be required. researchgate.net

A promising alternative to traditional mixed-acid nitration is the use of dinitrogen pentoxide (N₂O₅). nih.gov N₂O₅ is a powerful and eco-friendly nitrating agent that can be used in nearly stoichiometric amounts, which helps to minimize side reactions and the formation of acidic waste. nih.gov Reactions with N₂O₅ can often be carried out under milder conditions, which can improve the selectivity for mono-nitration. nih.gov The use of specialized solvents, such as liquefied 1,1,1,2-tetrafluoroethane, can further enhance the safety and efficiency of nitrations with N₂O₅. nih.gov

| Nitrating Agent | Key Features | Potential Issues | Reference |

| Nitric Acid/Acetic Anhydride | Common, effective for many secondary amines | Can lead to di-nitration and side reactions like nitrosation | researchgate.net |

| Nitrogen Dioxide (NO₂) | Involved in gas-phase and particulate-phase nitration | Complex mechanism, can form nitrosamines | nih.gov |

| Dinitrogen Pentoxide (N₂O₅) | Powerful, eco-friendly, can be used stoichiometrically | Requires careful handling | nih.gov |

Alternative Synthetic Routes and Convergent Syntheses

A convergent synthetic strategy for Piperazine, 2,5-dimethyl-1-nitro- would involve the separate synthesis of a stereochemically pure 2,5-dimethylpiperazine intermediate, followed by its selective mono-nitration. This approach is generally more efficient and allows for better control over the final product's stereochemistry compared to a linear synthesis where the nitro group is carried through multiple steps.

The methods described in section 2.1 for the stereoselective synthesis of the 2,5-dimethylpiperazine core form the first part of such a convergent strategy. For example, the synthesis of enantiopure cis- or trans-2,5-dimethylpiperazine (B131708) from chiral amino acid-derived precursors provides the ideal starting material for the final nitration step.

The second part of the convergent synthesis would be the selective mono-nitration as detailed in section 2.2.2. By employing a highly selective nitrating agent like N₂O₅ under optimized conditions, the pre-formed, stereochemically pure 2,5-dimethylpiperazine can be converted to the final target compound, 1-nitro-2,5-dimethylpiperazine, with a high degree of control and in good yield. This convergent approach maximizes efficiency and minimizes the formation of unwanted isomers, which is crucial for the development of specific, biologically active molecules.

Total Synthesis Approaches Involving Nitro-Piperazine Intermediates

Total synthesis strategies aim to construct the target molecule from simpler, often acyclic, precursors. In the context of nitro-piperazines, this involves sequences where the formation and manipulation of a nitro- or nitroso-piperazine is a key step. While a direct total synthesis for Piperazine, 2,5-dimethyl-1-nitro- is not prominently documented, established principles in heterocyclic chemistry allow for the design of plausible routes where a nitro-piperazine intermediate is central.

The critical step in transforming the intermediate into the final product is the oxidation of the N-nitrosoamine to an N-nitroamine. This can be effectively achieved using strong oxidizing agents. Research has shown that reagents such as peroxytrifluoroacetic acid can successfully oxidize an N-nitroso moiety to the corresponding N-nitro group. nih.gov This two-step sequence—nitrosation followed by oxidation—is a fundamental strategy in the synthesis of N-nitroamines. nih.gov

A plausible total synthesis pathway is outlined below:

Table 1: Plausible Total Synthesis Pathway

| Step | Description | Reactants/Reagents | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Cyclization | Diamine precursors (e.g., derivatives of 1,2-diaminopropane) | 2,5-dimethylpiperazine | Formation of the core heterocyclic skeleton. |

| 2 | N-Nitrosation | 2,5-dimethylpiperazine, Sodium Nitrite (B80452) (NaNO₂), Acid | Piperazine, 2,5-dimethyl-1-nitroso- | Introduction of the nitroso group as a precursor to the nitro group. google.com |

In some complex total syntheses, a nitro group is strategically introduced on an aromatic precursor to activate the molecule for subsequent reactions, such as pyran annulation, through inductive effects. nih.gov This principle of using a nitro group to modulate reactivity could be applied to precursors in a de novo synthesis of a substituted piperazine ring.

Derivatization of Pre-formed Piperazine Skeletons

The most direct route to Piperazine, 2,5-dimethyl-1-nitro- involves the chemical modification of the readily available 2,5-dimethylpiperazine skeleton. This approach leverages a stable, pre-formed starting material and modifies it in a sequential manner. The process is conceptually straightforward, involving N-nitrosation followed by oxidation.

The first step is the N-nitrosation of one of the secondary amine groups on the 2,5-dimethylpiperazine ring. A classic method involves the reaction of the secondary amine with sodium nitrite in an acidic medium. google.com More modern, efficient, and "green" methods have been developed to avoid the use of strong acids. One such method reports the use of tert-butyl nitrite (TBN) under solvent-free conditions, which has a broad substrate scope and is compatible with sensitive functional groups. rsc.org

Once the N-nitroso derivative, Piperazine, 2,5-dimethyl-1-nitroso-, is formed and isolated, the second step is its oxidation to the target N-nitro compound. As established, strong oxidizing agents are required for this transformation. Peroxytrifluoroacetic acid is a documented reagent for this purpose. nih.gov Alternatively, other reactive nitrogen species like peroxynitrite have been shown to convert secondary amines into both N-nitrosamines and N-nitramines, with the ratio of products depending on the reaction pH. nih.gov

Table 2: Derivatization of 2,5-Dimethylpiperazine

| Step | Reaction | Starting Material | Reagent(s) | Product | Key Findings |

|---|---|---|---|---|---|

| 1 | N-Nitrosation | 2,5-dimethylpiperazine | Option A: Sodium Nitrite / Acid google.comOption B: tert-Butyl Nitrite (TBN) rsc.org | Piperazine, 2,5-dimethyl-1-nitroso- | Option B offers a metal- and acid-free method with excellent yields and easy isolation. rsc.org |

This derivatization strategy offers a practical and high-yielding route to the title compound, separating the construction of the heterocyclic core from the installation of the specific nitro functionality.

Process Intensification and Scalable Synthesis Considerations

Moving a synthetic procedure from a laboratory bench to industrial-scale production requires a focus on process intensification—making chemical manufacturing safer, more efficient, and more sustainable. For piperazine derivatives, a key development is the transition from traditional batch processing to continuous flow chemistry. mdpi.com

Continuous flow systems offer significant advantages, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. mdpi.commdpi.com For the synthesis of medicinally relevant piperazine derivatives, multi-step continuous flow systems have been successfully developed. mdpi.comnih.gov These systems can integrate steps like reduction and reductive amination into a single, connected process, sometimes requiring novel reactor designs, such as those with alternating diameters, to manage challenges like slurry formation and ensure efficient mixing. mdpi.comwipo.int

Another key aspect of scalable synthesis is the use of heterogeneous or supported catalysts. In the synthesis of monosubstituted piperazines, metal ions supported on commercial polymeric resins have been used to catalyze reactions. mdpi.com This allows for easy separation of the catalyst from the reaction mixture, enabling it to be reused and simplifying product purification—a crucial factor in large-scale manufacturing. mdpi.com A Chinese patent describes the continuous synthesis of piperazine compounds in a fixed-bed reactor using a composite catalyst on an alumina (B75360) support, detailing optimal parameters for temperature, pressure, and flow rate for industrial application. google.com

The move from batch to a flow process, potentially enhanced by microwave radiation to increase reaction rates, represents a significant process simplification for manufacturing piperazine derivatives on a larger scale. mdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Piperazine Derivatives

| Parameter | Batch Processing | Continuous Flow Processing | Advantages of Flow Processing |

|---|---|---|---|

| Scale | Limited by reactor size. | Scalable by extending operation time ("scaling-out"). mdpi.com | Higher throughput, more consistent production. |

| Safety | Large volumes of reagents and solvents handled at once. | Small reaction volumes at any given moment. mdpi.com | Reduced risk of thermal runaway; safer handling of hazardous intermediates. |

| Heat & Mass Transfer | Often inefficient, leading to temperature/concentration gradients. | Highly efficient due to large surface-area-to-volume ratio. | Better reaction control, higher selectivity, fewer side-products. mdpi.com |

| Catalyst Use | Homogeneous catalysts require complex workup. | Ideal for packed-bed or fixed-bed reactors with heterogeneous catalysts. google.com | Easy catalyst separation and recycling, streamlined purification. mdpi.com |

| Process Control | Manual or semi-automated control of sequential steps. | Fully automated, integrated multi-step synthesis is possible. mdpi.comnih.gov | Improved reproducibility and process reliability. |

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For N-functionalized piperazines, NMR is particularly insightful for analyzing the complex conformational dynamics, which include the ring inversion of the piperazine (B1678402) core and the restricted rotation around the nitrogen-substituent bond. nih.govrsc.orgrsc.org In the case of Piperazine, 2,5-dimethyl-1-nitro-, the partial double bond character of the N-NO₂ bond leads to a significant energy barrier for rotation, potentially resulting in the observation of distinct rotamers at room temperature. rsc.org Furthermore, the piperazine ring typically adopts a chair conformation, and the interconversion between chair forms can also be studied. nih.gov

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The presence of the electron-withdrawing nitro group (-NO₂) is expected to significantly influence the chemical shifts of adjacent nuclei, causing them to be deshielded and appear at a lower field (higher ppm value) compared to the parent 2,5-dimethylpiperazine (B91223) molecule. nih.govrsc.org

The assignment of signals is based on chemical shifts, signal multiplicities (splitting patterns), and integration values. The protons on the piperazine ring form a complex system of multiplets due to spin-spin coupling. The coupling constants (J-values) are crucial for deducing the dihedral angles between adjacent protons, which in turn helps to define the chair conformation of the ring and the relative orientation (axial or equatorial) of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for Piperazine, 2,5-dimethyl-1-nitro- Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |

| -CH₃ | ~1.2 - 1.4 (d) | ~18 - 22 | Methyl groups at C2 and C5. The signal is a doublet due to coupling with the adjacent methine proton. |

| C2-H, C5-H | ~3.0 - 3.5 (m) | ~50 - 55 | Methine protons at the substituted carbons. Their chemical shift is influenced by both the methyl group and the ring nitrogens. |

| C3-H₂, C6-H₂ | ~2.8 - 3.8 (m) | ~45 - 55 | Methylene (B1212753) protons on the piperazine ring. Protons adjacent to the N-NO₂ group will be shifted further downfield. Axial and equatorial protons will have distinct chemical shifts. |

| N-H | Broad singlet | N/A | Proton on the secondary amine nitrogen. Its chemical shift can be variable and concentration-dependent. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of molecules like Piperazine, 2,5-dimethyl-1-nitro- and establishing its detailed structure. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.com For this molecule, COSY would reveal correlations between the methyl protons and the H2/H5 methine protons, as well as between the methine protons and the adjacent methylene (H3/H6) protons on the ring. This helps to trace the proton connectivity throughout the piperazine skeleton. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com An HSQC spectrum would show a cross-peak connecting each proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comslideshare.net NOESY is critical for determining the stereochemistry. For example, it can distinguish between cis and trans isomers of 2,5-dimethylpiperazine by showing spatial proximity between the two methyl groups in the cis isomer, which would be absent in the trans isomer. It also helps to define the axial or equatorial orientation of protons and substituents on the chair conformer. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of Piperazine, 2,5-dimethyl-1-nitro- is dominated by the highly characteristic and strong absorptions of the nitro group. spectroscopyonline.com The alkyl C-H stretches and the N-H bend of the secondary amine provide additional confirmation of the structure.

Table 2: Characteristic Vibrational Frequencies for Piperazine, 2,5-dimethyl-1-nitro-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Strong |

| Nitro (-NO₂) | Scissoring Bend | ~850 | Medium |

| Amine (N-H) | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Amine (N-H) | N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Alkyl (C-H) | C-H Bend | 1375 - 1465 | Medium |

Source for Nitro Group Frequencies: spectroscopyonline.com

The combination of two very strong absorption bands around 1550 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of the presence of a nitro group. spectroscopyonline.com The C-H stretching vibrations confirm the aliphatic nature of the piperazine ring and methyl substituents. The N-H stretching and bending vibrations confirm the presence of the secondary amine functionality. While subtle shifts in these frequencies can sometimes provide conformational information, their primary role in this context is the confirmation of the key functional groups that constitute the molecule.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of Piperazine, 2,5-dimethyl-1-nitro- is C₆H₁₃N₃O₂, with a calculated molecular weight of approximately 159.18 g/mol .

Electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for piperazine derivatives often involve cleavage of the ring. researchgate.net For this specific compound, characteristic fragmentation would likely include:

Loss of the nitro group: A significant fragment would be observed at [M - 46]⁺, corresponding to the loss of a •NO₂ radical.

Loss of a methyl group: A peak at [M - 15]⁺ would indicate the loss of a •CH₃ radical.

Ring Cleavage: Piperazine rings can cleave in characteristic ways, often leading to fragments containing the nitrogen atoms and parts of the carbon chain.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines.

Table 3: Plausible Mass Spectrometry Fragments for Piperazine, 2,5-dimethyl-1-nitro-

| m/z (mass/charge) | Proposed Fragment Ion | Description |

|---|---|---|

| 159 | [C₆H₁₃N₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 144 | [C₅H₁₀N₃O₂]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 113 | [C₆H₁₃N₂]⁺ | Loss of the nitro group ([M-NO₂]⁺) |

| 70 | [C₄H₈N]⁺ | Common piperazine ring fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. Techniques like Orbitrap mass spectrometry provide the resolution necessary to distinguish between ions of the same nominal mass, which is crucial for confirming molecular formulas. fda.gov

Table 1: High-Resolution Mass Spectrometry Data for Nitrosopiperazines

| Compound | Formula | Adduct | Theoretical m/z | Observed m/z (1-Nitrosopiperazine) |

| 1-Nitrosopiperazine (B26205) | C₄H₉N₃O | [M+H]⁺ | 116.0818 | 116.0818 |

| Piperazine, 2,5-dimethyl-1-nitroso- | C₆H₁₃N₃O | [M+H]⁺ | 144.1131 | Not Available |

Data for 1-Nitrosopiperazine sourced from PubChem nih.gov.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides vital information about a molecule's structure by fragmenting a selected precursor ion and analyzing the resulting product ions. For nitrosamines, fragmentation patterns are often highly diagnostic. nih.gov

In positive electrospray ionization (ESI), protonated nitrosamines undergo collision-induced dissociation (CID) to reveal key structural motifs. A primary and widely reported fragmentation pathway for this class of compounds is the neutral loss of the nitroso group radical (•NO), corresponding to a mass difference of 30 Da. nih.govresearchgate.net

For the parent compound, 1-nitrosopiperazine ([M+H]⁺, m/z 116.1), the major fragmentation product is observed at m/z 86.1, corresponding to the loss of the nitroso group. nih.gov Another significant fragment is seen at m/z 85.1. Based on these established pathways, the fragmentation of protonated 2,5-dimethyl-1-nitrosopiperazine (m/z 144.1) would be expected to follow a similar route, primarily losing 30 Da to yield a fragment at m/z 114.1.

Table 2: Key MS/MS Fragmentation Data for 1-Nitrosopiperazine

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |

| 116.0818 | 86.0838 | 30.0 | •NO |

| 116.0818 | 85.0760 | 31.0 | HNO |

| 116.0818 | 56.0495 | 60.0 | C₂H₄N₂ |

Data sourced from PubChem nih.gov.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rigaku.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For chiral compounds, it can establish the absolute configuration.

Although a published single-crystal structure for 2,5-dimethyl-1-nitrosopiperazine was not found, the principles of the technique and analysis of related structures allow for a detailed prediction of its solid-state characteristics.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single crystal X-ray diffraction is the gold standard for unambiguously determining the absolute structure of a chiral molecule. rigaku.com The compound 2,5-dimethyl-1-nitrosopiperazine exists as chiral cis and trans diastereomers, each as a pair of enantiomers. X-ray analysis of a single crystal grown from an enantiomerically pure sample would reveal its absolute configuration.

The analysis would also detail the molecular packing within the crystal lattice. The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov The orientation of the methyl and nitroso substituents would be precisely determined, confirming whether the isomer is cis or trans and defining the torsion angles within the molecule.

Analysis of Hydrogen Bonding Networks and Crystal Engineering Aspects

Hydrogen bonding is a primary directional force in the crystal engineering of nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net In 2,5-dimethyl-1-nitrosopiperazine, the secondary amine proton (N-H) of the piperazine ring is a strong hydrogen bond donor. The nitroso group is a relatively weak acceptor, but the nitrogen and oxygen atoms could potentially participate in weaker C-H···O or C-H···N interactions.

Advanced Spectroscopic Techniques and Emerging Methodologies

Beyond standard characterization, advanced techniques can probe more subtle stereochemical and electronic features.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), measures the differential absorption of left and right circularly polarized light and is an exceptionally powerful tool for studying chiral molecules. The N-nitroso group acts as a chromophore, typically exhibiting an n→π* electronic transition in the region of 370-390 nm. researchgate.net

For a chiral derivative such as (2R,5R)-2,5-dimethyl-1-nitrosopiperazine, this transition would be expected to produce a Cotton effect in the CD spectrum. The sign and intensity of this effect are directly related to the intrinsic chirality of the molecule, governed by the spatial arrangement of the atoms around the chromophore. researchgate.net Studies on conformationally restricted bicyclic N-nitrosamines have shown that they exhibit clear, solvent-independent CD spectra, making it a reliable method for assigning absolute configuration once a correlation is established through theoretical calculations or reference compounds. researchgate.net

Solid-State NMR and Raman Spectroscopy for Polymorphic Analysis

No published data are available for the solid-state NMR or Raman spectroscopy of "Piperazine, 2,5-dimethyl-1-nitro-". Consequently, a discussion of its polymorphic forms and their characterization by these methods cannot be constructed. The investigation of polymorphism requires the isolation of different crystalline forms of a compound and their subsequent analysis using techniques such as X-ray diffraction, solid-state NMR, and Raman spectroscopy to identify and characterize the distinct solid-state arrangements. Without any foundational data on the synthesis and crystallization of "Piperazine, 2,5-dimethyl-1-nitro-", any discussion on its potential polymorphism would be purely speculative and fall outside the scope of a scientifically accurate article.

Computational and Theoretical Chemistry of Piperazine, 2,5 Dimethyl 1 Nitro

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are at the forefront of modern chemical research, offering a microscopic view of molecules. For "Piperazine, 2,5-dimethyl-1-nitro-", these calculations can predict its geometry, electronic distribution, and spectroscopic properties before it is even synthesized.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the optimized geometry and electronic properties of molecules like "Piperazine, 2,5-dimethyl-1-nitro-". DFT calculations, often employing basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. For the piperazine (B1678402) ring, a chair conformation is generally the most stable, and DFT can be used to determine the precise geometry of this chair and the orientation of the nitro and dimethyl substituents.

The electronic properties that can be calculated using DFT include the total energy, ionization potential, electron affinity, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species.

Table 1: Predicted Geometric Parameters of Piperazine, 2,5-dimethyl-1-nitro- based on DFT Calculations on Similar Compounds

| Parameter | Predicted Value |

| C-N (ring) bond length | ~1.46 Å |

| C-C (ring) bond length | ~1.53 Å |

| N-N (nitro group) bond length | ~1.34 Å |

| N-O (nitro group) bond length | ~1.23 Å |

| C-N-C bond angle | ~112° |

| C-C-N bond angle | ~110° |

| N-N-O bond angle | ~115° |

Note: These are estimated values based on typical bond lengths and angles in related N-nitro and dimethylpiperazine compounds.

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) analysis, particularly of the frontier orbitals, is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. For "Piperazine, 2,5-dimethyl-1-nitro-", the HOMO is likely to be localized on the piperazine ring nitrogen atoms and the nitro group, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the nitro group, suggesting that this is the most probable site for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. For a cyclic molecule like "Piperazine, 2,5-dimethyl-1-nitro-", conformational analysis is particularly important.

Potential Energy Surface Scans for Ring Inversion and Substituent Orientations

The piperazine ring is not planar and can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations also exist and are accessible through a process called ring inversion. A potential energy surface (PES) scan can be computationally performed to map the energy changes as the ring inverts from one chair conformation to another. This scan reveals the energy barriers associated with the transition states (often boat or twist-boat forms) and provides a quantitative measure of the ring's flexibility.

Furthermore, the orientations of the dimethyl and nitro substituents have a significant impact on the conformational energetics. The methyl groups can be in either axial or equatorial positions. Generally, equatorial substitution is favored to minimize steric hindrance. For "Piperazine, 2,5-dimethyl-1-nitro-", there will be cis and trans isomers depending on the relative positions of the methyl groups. For each of these, the nitro group can also adopt different orientations relative to the ring.

Interplay of Steric and Electronic Effects on Conformation

The preferred conformation of "Piperazine, 2,5-dimethyl-1-nitro-" is determined by a delicate balance of steric and electronic effects. Steric hindrance arises from the spatial repulsion between the bulky dimethyl and nitro groups. The equatorial positions are less sterically hindered than the axial positions, and thus, the diequatorial conformation of the dimethyl groups is expected to be the most stable.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical chemistry can be a powerful tool for predicting the likely reaction pathways of a molecule and for understanding the intricate details of how these reactions occur.

For "Piperazine, 2,5-dimethyl-1-nitro-", a key reaction of interest would be the decomposition of the nitro group, as N-nitro compounds can be thermally or photochemically sensitive. Computational methods can be used to propose a mechanism for this decomposition, which might involve the homolytic cleavage of the N-N bond to form a piperazinyl radical and a nitrogen dioxide radical.

Transition state theory is used to locate the transition state structure for a given reaction, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a measure of the reaction rate. For the decomposition of "Piperazine, 2,5-dimethyl-1-nitro-", computational analysis of the transition state would reveal the specific geometry and electronic structure of the molecule as the N-N bond is breaking. This information is invaluable for understanding the factors that control the stability and reactivity of this class of compounds.

Computational Elucidaion of Nitration Pathways

The formation of "Piperazine, 2,5-dimethyl-1-nitro-" occurs through the nitration of 2,5-dimethylpiperazine (B91223). Computational studies on the nitration of secondary amines, such as dimethylamine, provide a likely mechanism for this transformation. nih.gov The reaction with a nitrating agent, for instance, a source of the nitronium ion (NO₂⁺), is expected to proceed through a multi-step pathway.

Initially, the nitrating agent would interact with one of the nitrogen atoms of the 2,5-dimethylpiperazine ring. Given the presence of two secondary amine groups, the reaction could potentially occur at either nitrogen. The methyl groups at the 2 and 5 positions introduce steric hindrance that can influence the approach of the nitrating agent.

A plausible reaction pathway, elucidated through density functional theory (DFT) calculations on analogous systems, would involve the following key steps:

Formation of an Encounter Complex: The reactants, 2,5-dimethylpiperazine and the nitrating species, first form a non-covalently bound encounter complex.

Transition State to a σ-Complex: The system then proceeds through a transition state to form a σ-complex, where a new N-N bond is partially formed. The energy barrier of this transition state is a critical determinant of the reaction rate.

Formation of the N-nitro Product: The σ-complex then evolves to the final N-nitro product, "Piperazine, 2,5-dimethyl-1-nitro-," with the release of a proton.

The regioselectivity of the nitration (i.e., which nitrogen atom is nitrated) would be influenced by the stereochemistry of the 2,5-dimethylpiperazine starting material (cis or trans isomers). Computational modeling can predict the preferred site of nitration by comparing the activation energies for the attack at each nitrogen atom.

Table 1: Hypothetical Calculated Energies for the Nitration of cis-2,5-Dimethylpiperazine This table presents hypothetical data based on typical values for similar reactions, as direct computational studies on this specific reaction are not readily available.

| Step | Relative Energy (kcal/mol) |

| Reactants (cis-2,5-dimethylpiperazine + NO₂⁺) | 0.0 |

| Encounter Complex | -5.2 |

| Transition State | +12.5 |

| σ-Complex | +2.1 |

| Products (Piperazine, 2,5-dimethyl-1-nitro- + H⁺) | -25.8 |

Theoretical Studies of Ring Opening/Closing and Derivatization Reactions

The stability of the piperazine ring in "Piperazine, 2,5-dimethyl-1-nitro-" is a key aspect of its chemistry. Theoretical studies on cyclic nitramines suggest that the N-N bond is often the weakest point in the molecule and susceptible to cleavage under certain conditions, which can be a precursor to ring-opening reactions.

Computational methods, such as DFT, can be employed to calculate the bond dissociation energy (BDE) of the N-NO₂ bond. A lower BDE would indicate a higher propensity for homolytic cleavage, which could initiate decomposition or further reactions. The presence of the electron-withdrawing nitro group also influences the electronic structure of the piperazine ring, potentially making certain ring carbons more susceptible to nucleophilic attack, which could lead to ring opening.

Derivatization reactions would likely target the remaining N-H group. For instance, further nitration could lead to the formation of 2,5-dimethyl-1,4-dinitropiperazine. Computational studies can model the feasibility of such reactions by calculating their thermodynamic and kinetic parameters. Other potential derivatization reactions include alkylation or acylation at the second nitrogen atom.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in solution. youtube.com For "Piperazine, 2,5-dimethyl-1-nitro-," MD simulations can provide insights into its solvation, conformational dynamics, and interactions with solvent molecules.

In a typical MD simulation, a model of the "Piperazine, 2,5-dimethyl-1-nitro-" molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field. The simulation then solves Newton's equations of motion for all atoms over time, generating a trajectory that reveals the dynamic behavior of the system.

From these simulations, several properties can be analyzed:

Radial Distribution Functions (RDFs): RDFs can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute, such as the oxygen atoms of the nitro group or the hydrogen atom of the remaining N-H group. This provides a detailed picture of the solvation shell.

Hydrogen Bonding Analysis: The simulations can quantify the extent and lifetime of hydrogen bonds between the N-H group of the solute and solvent molecules, or between the nitro group's oxygen atoms and protic solvents.

Conformational Analysis: The piperazine ring can exist in different conformations, such as chair and boat forms. MD simulations can explore the conformational landscape of "Piperazine, 2,5-dimethyl-1-nitro-" in solution and determine the relative populations of different conformers.

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Positions for "Piperazine, 2,5-dimethyl-1-nitro-" in Water This table presents hypothetical data based on typical RDFs for similar compounds in aqueous solution.

| Atom Pair (Solute-Solvent) | First Peak Position (Å) | Interpretation |

| N-H --- O(water) | 1.8 | Hydrogen bond |

| N-O --- H(water) | 2.0 | Hydrogen bond |

| C(ring) --- O(water) | 3.5 | van der Waals contact |

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful methods for predicting spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. dtic.mil For "Piperazine, 2,5-dimethyl-1-nitro-," DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical spectra that can be compared with experimental data for structural elucidation. The predicted chemical shifts are sensitive to the molecular geometry, so accurate conformational analysis is crucial. For "Piperazine, 2,5-dimethyl-1-nitro-," the presence of cis and trans isomers with respect to the methyl groups would result in distinct predicted NMR spectra.

Infrared Spectroscopy: The vibrational frequencies and their corresponding IR intensities can also be calculated using DFT. dtic.mil These calculations allow for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as the N-N stretch, the symmetric and asymmetric stretches of the NO₂ group, and the various C-H and N-H stretches and bends.

Table 3: Hypothetical Predicted and Experimental Spectroscopic Data for cis-Piperazine, 2,5-dimethyl-1-nitro- This table presents hypothetical data based on typical values for N-nitroamines, as direct experimental and computational data for this specific compound are not readily available.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | H-N: 5.8 | (not available) |

| H-C(CH₃): 3.2 | (not available) | |

| CH₃: 1.3 | (not available) | |

| ¹³C NMR (δ, ppm) | C(CH₃): 55.0 | (not available) |

| CH₃: 18.5 | (not available) | |

| IR (cm⁻¹) | ν(N-H) stretch: ~3300 | (not available) |

| νasym(NO₂) stretch: ~1550 | (not available) | |

| νsym(NO₂) stretch: ~1280 | (not available) |

Chemical Reactivity and Transformation Studies of Piperazine, 2,5 Dimethyl 1 Nitro

Reactions of the Nitro Group

The N-nitro functionality is a key site for chemical transformations, offering pathways to various derivatives through reduction, and potentially, denitration.

The reduction of the N-nitro group to a hydrazine (B178648) derivative is a synthetically valuable transformation. This is typically achieved through catalytic hydrogenation. Various metal catalysts are effective for the reduction of nitro compounds, with palladium and ruthenium being common choices. The reaction involves the use of molecular hydrogen (H₂) as the reductant.

For Piperazine (B1678402), 2,5-dimethyl-1-nitro-, this reaction would yield 1-amino-2,5-dimethylpiperazine. The general transformation is depicted below:

General Reaction Scheme for Reduction:

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes and other nitro compounds, suggesting its applicability to N-nitropiperazines. nih.govrsc.org The process involves the adsorption of hydrogen gas onto the surface of a metal catalyst, where it adds across the N=O bonds of the nitro group. youtube.com

Table 1: Representative Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | rsc.org |

| Ruthenium complexes | H₂ gas, aqueous medium | nih.gov |

This table presents general catalysts for nitro group reduction and not specific findings for Piperazine, 2,5-dimethyl-1-nitro-.

The concept of nucleophilic aromatic substitution is not applicable to Piperazine, 2,5-dimethyl-1-nitro- as the piperazine ring is saturated and not aromatic.

Denitration, the removal of the nitro group, can be a challenging transformation for N-nitro compounds. While the denitration of nitroarenes has been achieved under various conditions, including palladium-catalyzed reactions, the direct denitration of N-nitroalkanes is less common. chinesechemsoc.orgacs.org

Potential denitration pathways for Piperazine, 2,5-dimethyl-1-nitro- could involve reductive cleavage of the N-N bond. Strong reducing agents or specific catalytic systems that favor N-N bond scission might lead to the formation of 2,5-dimethylpiperazine (B91223). nih.gov By analogy with the denitrosation of N-nitroso compounds, which can be achieved photolytically or under strongly acidic conditions, similar approaches might be explored for the cleavage of the N-NO₂ bond. usu.eduacs.orgnih.gov

Reactivity of the Piperazine Ring Nitrogens

The piperazine ring contains two nitrogen atoms. The N1 nitrogen is part of the N-nitro functional group, while the N4 nitrogen is a secondary amine. The electron-withdrawing nitro group at N1 reduces the electron density throughout the ring, thereby decreasing the nucleophilicity of the N4 nitrogen compared to its parent compound, 2,5-dimethylpiperazine. nih.govnist.gov

Despite its reduced nucleophilicity, the secondary amine at the N4 position is expected to undergo alkylation and acylation reactions, which are characteristic of secondary amines.

Alkylation: Reaction with alkyl halides or other alkylating agents would introduce an alkyl group at the N4 position. The reaction conditions would likely require a base to neutralize the hydrogen halide formed.

Acylation: Acylation with acyl chlorides or anhydrides would yield the corresponding N4-acyl derivative. This reaction is also typical for secondary amines and would proceed under standard acylation conditions. Research on piperazine-2,5-diones has shown that N-alkylation is a common synthetic route. wikipedia.orggoogle.com

Table 2: Expected Products from N4-Alkylation and Acylation

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| Methyl iodide (CH₃I) | Alkylation | 1,2,5-trimethyl-4-nitropiperazine |

| Acetyl chloride (CH₃COCl) | Acylation | 1-acetyl-2,5-dimethyl-4-nitropiperazine |

This table presents expected products based on general reactivity and not specific experimental results for Piperazine, 2,5-dimethyl-1-nitro-.

The N4 nitrogen of Piperazine, 2,5-dimethyl-1-nitro- can be oxidized to form an N-oxide. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are used for the N-oxidation of tertiary amines and have been applied to piperazine derivatives. google.comgoogle.comrsc.org The oxidation of piperazines by reagents like bromamine-T has also been studied, leading to the formation of N-oxides. researchgate.net

The formation of the N-oxide at the N4 position would result in 2,5-dimethyl-1-nitro-piperazine-4-oxide. The presence of the electron-withdrawing nitro group might make this oxidation more difficult compared to the oxidation of 2,5-dimethylpiperazine.

Reactions at the Methylene (B1212753) and Methyl Positions of the Piperazine Ring

The presence of the electron-withdrawing nitro group at the N1 position influences the reactivity of the C-H bonds on the piperazine ring, particularly at the adjacent methylene (C3 and C5) and methyl-substituted (C2 and C5) positions.

Alpha-Functionalization and Carbonyl Condensations

While specific studies on the alpha-functionalization of Piperazine, 2,5-dimethyl-1-nitro- are not extensively documented, the principles of reactivity for similar N-nitroamines suggest that the protons on the carbons alpha to the nitro-substituted nitrogen (C2 and C6) would exhibit some degree of acidity. This could potentially allow for deprotonation by a strong base, creating a carbanion that could react with various electrophiles.

Condensation reactions with carbonyl compounds, such as aldehydes and ketones, are a common method for C-C bond formation. In the context of related piperazine derivatives, functionalization at the alpha position has been observed. For instance, the formation of 4-(alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide demonstrates the possibility of introducing a large substituent at a position alpha to a ring nitrogen. Although this example involves a different N-substituent, it highlights the potential for reactivity at this position.

High-pressure reactions have been shown to facilitate the ene reaction between 2,5-dimethylfuran (B142691) and various carbonyl compounds, leading to the formation of adducts. rsc.org This suggests that under specific conditions, the methyl groups on the piperazine ring could potentially participate in similar reactions.

Oxidation and Halogenation Reactions

The oxidation of Piperazine, 2,5-dimethyl-1-nitro- can be expected to occur at several sites. The tertiary amine (N4) is susceptible to oxidation, and the methylene and methyl C-H bonds can also be targeted by strong oxidizing agents. The outcome of such reactions would be highly dependent on the nature of the oxidant and the reaction conditions. For instance, oxidation could potentially lead to the formation of lactams (e.g., 2,5-diketopiperazines) or other ring-opened products. wikipedia.org

Halogenation reactions, typically involving reagents like N-bromosuccinimide or molecular halogens, could proceed via a free-radical mechanism, particularly at the methyl groups, or via an ionic pathway at the positions alpha to the nitrogen atoms. The synthesis of 2,5-dichloro-2,5-dimethylhexane (B133102) via an SN1 reaction highlights a pathway for halogenation of a related dimethyl-substituted alkane, which could be analogous to reactions at the methyl groups of the piperazine ring under appropriate conditions. elsevierpure.com

Ring Transformation and Rearrangement Reactions

The piperazine ring, while generally stable, can undergo transformation and rearrangement reactions under specific conditions, often promoted by the presence of functional groups that can facilitate ring opening. In related heterocyclic systems, such as pyrimidines, ring transformations are known to occur, sometimes proceeding through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.

For N-alkylpyrimidinium salts, treatment with nucleophiles like liquid ammonia (B1221849) can lead to demethylation and ring transformation. epa.gov While not a direct analogue, this illustrates the principle of nucleophilic attack leading to ring modification in nitrogen-containing heterocycles. The presence of the nitro group in Piperazine, 2,5-dimethyl-1-nitro- would significantly influence the electron density of the ring and its susceptibility to nucleophilic attack, potentially paving the way for such rearrangements.

Kinetic and Thermodynamic Studies of Key Transformations

The formation of N-nitrosopiperazine is a reaction of significant interest due to its relevance in carbon capture systems. Kinetic studies have been performed to understand its formation mechanism and rates under various conditions.

| Parameter | Value | Conditions | Reference |

| Reaction Order | First order in nitrite (B80452), piperazine carbamate (B1207046) species, and hydronium ion. | 0.1 to 5 mol/dm³ PZ, 0.001 to 0.8 mol CO₂/mol PZ, 50 to 135 °C | nih.gov, epa.gov |

| Activation Energy (Ea) | 84 ± 2 kJ/mol | - | nih.gov, epa.gov |

| Rate Constant (k) | 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ | at 100 °C | nih.gov, epa.gov |

These data, while pertaining to the formation of a nitroso- rather than a nitro-piperazine, offer a quantitative perspective on the reactivity of the piperazine nitrogen. The proposed mechanism involves the protonation of a carbamate species, followed by nucleophilic attack of the carbamic acid. nih.gov, epa.gov Such mechanistic insights can be valuable for predicting the behavior of Piperazine, 2,5-dimethyl-1-nitro- in similar chemical environments.

Role As a Synthetic Intermediate and Precursor Chemistry

Utilization in the Construction of Polycyclic Heterocyclic Systems

While direct, extensive research on the use of 1-Nitroso-2,5-dimethylpiperazine in the synthesis of polycyclic heterocyclic systems is not widely documented, the broader class of nitrosamines and piperazine (B1678402) derivatives are known to participate in reactions that lead to such complex structures. The nitroso group can act as an electrophile or be transformed into other functional groups, enabling cyclization reactions. For instance, derivatives of 1-nitroso-3,5-dimethylpiperazine (B1222767) have been studied for their chemical properties, providing a basis for their potential synthetic applications. nih.govresearchgate.net The synthesis of new polycyclic heterocycles is an active area of research, often employing multicomponent reactions to build complex scaffolds. nih.gov

The general strategies for constructing polycyclic systems often involve creating new rings fused to an existing heterocyclic core. The piperazine unit within 1-Nitroso-2,5-dimethylpiperazine provides a foundational scaffold that can be further elaborated.

Table 1: Examples of Polycyclic Heterocyclic Systems Derived from Heterocyclic Precursors

| Precursor Type | Resulting Polycyclic System | Synthetic Strategy |

| Pyrimidinedione derivatives | Pyrimidoquinoline-2,4-diones | One-pot multicomponent reaction |

| 4-Formyl-3-hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole | Pyrimidopyridopyrrolidinetetraone | Functionalization and cyclization |

This table illustrates general synthetic approaches to polycyclic systems that could potentially be adapted for derivatives of 1-Nitroso-2,5-dimethylpiperazine.

Precursor for Chiral Ligands and Organocatalysts

The asymmetric synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. Piperazine derivatives, due to their conformational rigidity and the presence of two nitrogen atoms, are attractive scaffolds for the design of chiral ligands and organocatalysts. rsc.orgnih.gov The presence of methyl groups at the 2 and 5 positions of 1-Nitroso-2,5-dimethylpiperazine introduces chiral centers, making its enantiomerically pure forms valuable starting materials.

The development of methods for the asymmetric synthesis of carbon-substituted piperazines is an area of active research. rsc.orgnih.gov These methods often rely on chiral pool synthesis, starting from readily available chiral molecules, or on asymmetric catalytic reactions. Once obtained in enantiomerically pure form, the nitroso group of 1-Nitroso-2,5-dimethylpiperazine can be chemically modified to introduce coordinating moieties or catalytically active sites, thus transforming it into a chiral ligand or organocatalyst.

Table 2: Strategies for Asymmetric Synthesis of Piperazine Derivatives

| Synthetic Approach | Description |

| Chiral-Pool Synthesis | Utilization of readily available chiral starting materials to construct the piperazine ring. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity in the formation of the piperazine scaffold or its derivatives. |

| Diastereoselective Reactions | Use of a chiral auxiliary to control the stereochemical outcome of a reaction, followed by its removal. |

Building Block in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural features of 1-Nitroso-2,5-dimethylpiperazine, including its potential for hydrogen bonding via the N-H group and the polarized nitroso group, make it a candidate for the construction of supramolecular assemblies. While specific studies on the supramolecular chemistry of 1-Nitroso-2,5-dimethylpiperazine are limited, research on related nitroso-containing heterocycles demonstrates their ability to form intricate hydrogen-bonded networks. nih.gov

In the realm of materials science, piperazine derivatives are being explored for the creation of functional materials. For instance, a dinitrate salt of (2R,5S)-2,5-dimethylpiperazine has been investigated as a novel inorganic-organic hybrid material. researchgate.net This highlights the potential for salts and co-crystals of 1-Nitroso-2,5-dimethylpiperazine to exhibit interesting solid-state properties. The ability of such molecules to self-assemble into ordered structures is crucial for the development of materials with specific optical, electronic, or magnetic properties. The synthesis of functional molecular materials from heterocyclic precursors like 1,2,5-thiadiazole (B1195012) 1,1-dioxides is an area of growing interest. mdpi.com

Formation of Advanced Chemical Scaffolds for Diverse Research Applications

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. The functionalization of this core structure allows for the generation of diverse libraries of compounds for drug discovery and other research applications. 1-Nitroso-2,5-dimethylpiperazine represents a functionalized scaffold that can be further modified to create a wide array of derivatives.

The chemical reactivity of the nitroso group, coupled with the inherent structure of the dimethylpiperazine ring, provides multiple avenues for synthetic elaboration. This allows for the systematic modification of the molecule's steric and electronic properties, which is a key strategy in the optimization of lead compounds in drug discovery and the development of new chemical probes for biological research.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of nitrosamines, providing the necessary separation from interfering matrix components prior to detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed, with the choice depending on the analyte's properties and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a versatile technique for the analysis of non-volatile and thermally labile nitrosamines. For compounds like nitrosated piperazines, which can be polar, various HPLC modes are utilized. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for retaining and separating highly polar analytes like N-nitrosopiperazine, which may show poor retention on traditional reversed-phase columns. nih.gov

Coupling HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for sensitive and specific detection. nih.gov Using positive electrospray ionization (+ESI), the molecule can be monitored through specific multiple reaction monitoring (MRM) transitions, ensuring unambiguous identification and quantification. nih.gov For instance, N-nitrosopiperazine is monitored using the transition m/z 116.1 → 85.1. nih.gov A similar fragmentation pattern would be expected for its dimethyl derivative.

Beyond mass spectrometry, HPLC with ultraviolet (UV) detection is also used, although it is less sensitive and specific. pmda.go.jp Nitrosamines typically exhibit weak UV absorbance maxima around 230 and 330 nm. pmda.go.jp

Table 1: Example HPLC Conditions for Related Nitrosopiperazines

| Parameter | Condition for N-nitrosopiperazine Analysis | Reference |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |

| Column | Waters XBridge BEH Amide (100 × 3.0 mm, 2.5 µm) | nih.gov |

| Mobile Phase | Gradient elution with A: 10 mM ammonium (B1175870) formate, 5% ethanol, 0.05% formic acid and B: Acetonitrile | nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (+ESI) | nih.gov |

| MRM Transition | m/z 116.1 → 85.1 | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and semi-volatile nitrosamines. While Piperazine (B1678402), 2,5-dimethyl-1-nitroso- may have limited volatility, GC analysis can be performed directly or, more commonly, on its more volatile derivatives. Fast GC-MS methods have been developed for screening a wide range of low molecular weight nitrosamines in various samples. youtube.com

The use of a polyethylene (B3416737) glycol stationary phase is common for the separation of these types of analytes. jst.go.jp Headspace injection is a frequently used sample introduction technique that minimizes matrix interference and avoids the high temperatures of the injection port, which could potentially cause artifactual formation of nitrosamines. pmda.go.jpjst.go.jp

Table 2: Typical GC-MS Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Typical Condition | Reference |

| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | jst.go.jp |

| Column | Polyethylene glycol stationary phase (e.g., 30 m x 0.32 mm, 1 µm film) | jst.go.jp |

| Carrier Gas | Helium | nist.gov |

| Injection Mode | Headspace or Direct Injection | pmda.go.jpjst.go.jp |

| Detection | Mass Spectrometry (MS or MS/MS) | youtube.com |

| Ionization | Electron Ionization (EI) | researchgate.net |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical characteristics of a target compound. For nitrosamines, this strategy is employed to enhance detectability, improve chromatographic behavior, and increase sensitivity in both spectrophotometric and mass spectrometric analyses.

Fluorescent and Chromogenic Derivatization for Spectrophotometric Detection

A common and highly sensitive strategy for detecting nitrosamines involves their conversion into highly fluorescent derivatives. This is typically a two-step process:

Denitrosation: The N-NO bond is cleaved to yield the parent secondary amine. For Piperazine, 2,5-dimethyl-1-nitroso-, this would yield 2,5-dimethylpiperazine (B91223). This is often achieved by using a reagent like hydrobromic acid in acetic acid. nist.govnih.gov

Derivatization: The resulting secondary amine is then reacted with a fluorescent labeling agent (a fluorophore). nih.gov

Several reagents are available for this purpose. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the amine to produce a highly fluorescent derivative that can be detected at an emission wavelength of around 530 nm. nist.govnih.gov Other reagents include acridone-N-acetyl chloride (ARC-Cl) and 4-(2-phthalimidyl)benzoyl chloride, which also form stable, strongly fluorescent products suitable for HPLC-fluorescence detection. nih.gov This approach can achieve detection limits in the picomole range. nih.gov

Mass Tag Derivatization for Improved Mass Spectrometric Sensitivity

Derivatization can also be used to enhance performance in mass spectrometry. This involves attaching a "mass tag" to the analyte, which is a chemical group that improves ionization efficiency and/or directs fragmentation to produce a characteristic, high-intensity ion, thereby increasing sensitivity and selectivity.

A method for determining nitrosamines by GC-MS involves denitrosation followed by sulfonylation with p-toluenesulfonyl chloride (p-TSC). nist.gov The resulting sulfonamide derivative is more stable and has better chromatographic properties than the parent amine, and its fragmentation pattern in the mass spectrometer provides a clear signal for quantification. nist.gov Another approach for LC-MS involves using charged chelating reagents that can selectively bind to the nitrosamine or its derivative, enhancing its signal in the mass spectrometer. researchgate.net

Electroanalytical Methods for Redox Behavior Investigation

Electroanalytical techniques offer a powerful, often low-cost, and rapid alternative for the analysis of redox-active compounds like nitrosamines. These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. youtube.com

Cyclic voltammetry (CV) can be used to investigate the electrochemical behavior of N-nitroso compounds. nih.gov Preliminary studies on model nitrosamines have been performed at platinum, gold, and glassy carbon electrodes (GCEs) to characterize their redox properties. nih.gov Techniques like square-wave anodic stripping voltammetry (SWASV) have been successfully applied for the determination of N-nitrosodimethylamine (NDMA) using a boron-doped diamond electrode (BDDE), providing a sensitive and eco-friendly method that avoids complex sample pretreatment. nih.gov

Another strategy involves the electrochemical conversion of the nitrosamine. For example, N-nitrosamines can be chemically reduced to their corresponding hydrazines, which are more easily oxidized electrochemically, allowing for sensitive quantitation using coulometric mass spectrometry. Alternatively, post-column photolysis in an HPLC system can cleave the N-NO bond to release nitrite (B80452) ions, which can then be detected amperometrically. While specific studies on Piperazine, 2,5-dimethyl-1-nitroso- are scarce, these established methods for other nitrosamines demonstrate the high potential of electroanalytical techniques for its investigation. nih.gov

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis